An In-depth Technical Guide on the Molecular Structure and Conformation of N-ethyl-4-hydroxypiperidine-1-carboxamide
An In-depth Technical Guide on the Molecular Structure and Conformation of N-ethyl-4-hydroxypiperidine-1-carboxamide
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of N-ethyl-4-hydroxypiperidine-1-carboxamide, a substituted piperidine derivative of interest to researchers, scientists, and drug development professionals. The piperidine scaffold is a prevalent motif in a multitude of biologically active compounds and natural products.[1] The precise three-dimensional arrangement of substituents on the piperidine ring is a critical determinant of their biological activity, making a thorough understanding of their structure and conformation paramount.[2]
Introduction to N-ethyl-4-hydroxypiperidine-1-carboxamide
N-ethyl-4-hydroxypiperidine-1-carboxamide incorporates key structural features that are significant in medicinal chemistry. The 4-hydroxy group provides a site for hydrogen bonding, while the N-ethyl-carboxamide moiety introduces a combination of lipophilicity and potential for further hydrogen bond interactions. Understanding the interplay of these functional groups and their influence on the piperidine ring's conformation is essential for rational drug design and structure-activity relationship (SAR) studies.
Synthesis and Structural Elucidation
The synthesis of N-ethyl-4-hydroxypiperidine-1-carboxamide can be achieved through a straightforward and well-established chemical transformation.
Synthetic Pathway
The logical synthetic route involves the reaction of a commercially available precursor, ethyl 4-hydroxypiperidine-1-carboxylate, with ethylamine. This nucleophilic acyl substitution reaction proceeds under standard amidation conditions.
Caption: Synthetic route to N-ethyl-4-hydroxypiperidine-1-carboxamide.
Experimental Protocol: Synthesis
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Reaction Setup: To a solution of ethyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask, add an excess of ethylamine (2.0-3.0 equivalents).
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Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the solvent and excess ethylamine are removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted ethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure N-ethyl-4-hydroxypiperidine-1-carboxamide.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural verification of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the piperidine ring protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the piperidine protons can provide initial insights into the ring's conformation.
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¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the carboxamide, the carbons of the ethyl group, and the four distinct carbons of the piperidine ring. The chemical shifts of the piperidine ring carbons are sensitive to the ring's conformation and the orientation of the substituents.[3][4]
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¹⁵N NMR: While less common, ¹⁵N NMR could be employed to probe the electronic environment of the nitrogen atom within the carboxamide group, which can be influenced by cis/trans isomerism.[5]
| Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |
| ~1.1 (t, 3H, -CH₂CH₃ ) | ~15.0 (-CH₂CH₃ ) |
| ~3.2 (q, 2H, -CH₂ CH₃) | ~35.0 (-CH₂ CH₃) |
| ~1.5-1.9 (m, 4H, piperidine C3-H₂, C5-H₂) | ~30-40 (piperidine C3, C5) |
| ~3.0-3.8 (m, 4H, piperidine C2-H₂, C6-H₂) | ~40-50 (piperidine C2, C6) |
| ~3.9 (m, 1H, piperidine C4-H) | ~65-70 (piperidine C4) |
| Variable (br s, 1H, -OH) | ~158.0 (C=O) |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands confirming the presence of the key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (hydroxyl) | 3600-3200 (broad) |
| N-H stretch (amide) | 3500-3300 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=O stretch (amide) | 1680-1630 |
| C-N stretch | 1400-1000 |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. The expected molecular ion peak [M+H]⁺ would be at m/z 173.13.
Conformational Analysis
The biological activity of piperidine derivatives is often dictated by the conformation of the six-membered ring and the orientation of its substituents.[2] For N-ethyl-4-hydroxypiperidine-1-carboxamide, the primary conformational considerations are the chair conformation of the piperidine ring and the orientation of the 4-hydroxy and N-ethyl-carboxamide groups.
Piperidine Ring Conformation
The piperidine ring is expected to adopt a chair conformation, as this minimizes steric strain.[2] The 4-hydroxy group can exist in either an axial or equatorial position. Generally, for monosubstituted cyclohexanes and piperidines, the equatorial position is favored for bulky substituents to avoid 1,3-diaxial interactions.
Caption: Equilibrium between equatorial and axial conformers of the 4-hydroxy group.
Influence of the N-substituent
The N-ethyl-carboxamide substituent will also have a significant impact on the conformational preference. The rotation around the C-N amide bond can lead to cis and trans isomers, although the trans conformation is generally more stable. The steric bulk of this group will further influence the overall shape of the molecule.
Experimental Determination of Conformation
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X-ray Crystallography: The gold standard for determining the solid-state conformation of a molecule is single-crystal X-ray diffraction.[1] This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous view of the preferred conformation in the crystalline state.[2]
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NMR Spectroscopy: In solution, the molecule will exist in a dynamic equilibrium of different conformers. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be used to determine through-space proximities of protons, providing evidence for the predominant conformation in solution.
Computational Modeling
In the absence of experimental crystallographic data, computational modeling provides a powerful tool for predicting the molecular structure and conformational preferences of N-ethyl-4-hydroxypiperidine-1-carboxamide.
Workflow for Computational Analysis
Caption: A typical workflow for computational conformational analysis.
Detailed Protocol for Computational Modeling
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Initial Structure Generation: A 2D sketch of N-ethyl-4-hydroxypiperidine-1-carboxamide is converted into an initial 3D structure using molecular modeling software.
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Conformational Search: A systematic or random conformational search is performed to explore the potential energy surface and identify various low-energy conformers. This is crucial for sampling the different ring puckering modes and substituent orientations.
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Geometry Optimization: The identified low-energy conformers are then subjected to geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).[6] This will yield the most stable 3D structures.
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Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to predict the IR spectrum.
-
Analysis of Conformers: The relative energies of the optimized conformers are compared to determine the most stable conformation. Geometric parameters such as bond lengths, bond angles, and dihedral angles are analyzed.
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Prediction of Spectroscopic Data: NMR chemical shifts can be calculated using methods like the GIAO (Gauge-Including Atomic Orbital) method and compared with experimental data for validation.[6]
Potential Applications in Drug Development
Substituted piperidines are key intermediates in the synthesis of a wide range of pharmaceuticals.[7][8] N-ethyl-4-hydroxypiperidine-1-carboxamide, with its specific functional groups, could serve as a valuable building block for the development of novel therapeutic agents targeting various disease areas. The structural and conformational insights provided in this guide are critical for understanding its potential interactions with biological targets.
References
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